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Compound of Interest

Compound Name: Fmoc-|A-HoSer(Bzl)-OH

CAS No.: 1313054-84-0

Cat. No.: B1450053

Get Quote

Executive Summary
Fmoc-D-HoSer(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-homoserine) is a

critical unnatural amino acid used to introduce structural diversity and proteolytic resistance into

peptide backbones. Its solubility profile is governed by the lipophilic Fmoc and Benzyl (Bzl)

protecting groups, which mask the polarity of the homoserine side chain.

This guide provides authoritative solubility data, dissolution protocols, and handling strategies

to ensure maximum coupling efficiency during SPPS. Key finding: This derivative exhibits

excellent solubility in polar aprotic solvents (DMF, NMP) suitable for standard 0.1 M – 0.5 M

coupling concentrations, but requires specific handling to prevent aggregation-induced

precipitation.

Physicochemical Identity
Before establishing solubility parameters, the chemical identity must be verified to ensure

protocol applicability. Note that while the L-enantiomer is more commonly indexed, the

physicochemical properties (solubility, melting point in achiral solvents) of the D-enantiomer are

identical.
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Property Specification

Chemical Name Fmoc-D-Homoserine(Bzl)-OH

Formula C₂₆H₂₅NO₅

Molecular Weight 431.49 g/mol

CAS Number
Refer to L-isomer: 1185841-92-2 (D-isomer is

enantiomeric)

Appearance White to off-white lyophilized powder

Side Chain Benzyl-protected homoserine (ether linkage)

Storage -20°C (Long term), Desiccated

Solubility Data Profile
The solubility of Fmoc-D-HoSer(Bzl)-OH is dictated by the balance between the hydrophobic

aromatic rings (Fmoc, Benzyl) and the polar carbamate/carboxylic acid backbone.

Quantitative Solubility Estimates
Data derived from homologous Fmoc-AA(Bzl) derivatives and standard SPPS operational

ranges.
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Solvent Solubility Rating
Saturation Limit
(Est.)

Application
Context

DMF

(Dimethylformamide)
High > 0.8 M

Standard solvent for

SPPS coupling

reactions.

NMP (N-Methyl-2-

pyrrolidone)
High > 0.8 M

Preferred for difficult

sequences; reduces

aggregation.

DCM

(Dichloromethane)
Moderate ~ 0.3 - 0.5 M

Used for loading Trityl

resins; lower solubility

than DMF.

MeOH/EtOH Low/Reactive < 0.1 M

Avoid. Alcohols can

cause

transesterification.

Water Insoluble < 0.01 mg/mL
Used for

precipitation/work-up.

Diethyl Ether Insoluble N/A

Used to precipitate the

peptide after

cleavage.

Mechanism of Dissolution
The Benzyl (Bzl) ether protection on the homoserine side chain significantly increases the

hydrophobicity of the molecule compared to free homoserine. This makes the compound highly

compatible with organic solvents used in SPPS. Unlike Fmoc-Ser(Trt)-OH, the Bzl group is

smaller and less sterically hindering, generally leading to faster dissolution rates.

Experimental Protocols
Protocol A: Standard Dissolution for Automated SPPS
Objective: Prepare a 0.2 M solution for automated synthesizers (e.g., CEM Liberty Blue,

Biotage Initiator).
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Calculation: Calculate required mass. For 10 mL of 0.2 M solution:

Weighing: Weigh 863 mg of Fmoc-D-HoSer(Bzl)-OH into a clean, dry scintillation vial.

Solvent Addition: Add 10 mL of HPLC-grade DMF.

Agitation: Vortex for 30 seconds. The powder should dissolve rapidly.

Sonication (Optional): If minor particulates remain, sonicate at room temperature for 1

minute.

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove any insoluble manufacturing

salts (crucial for preventing line blockages).

Protocol B: Handling "Difficult" Sequences
(Aggregation)
If the peptide sequence is prone to aggregation, replace DMF with NMP (N-methyl-2-

pyrrolidone). NMP has a higher dielectric constant and better solvating power for protected

amino acids, preventing on-resin aggregation during the coupling of the D-isomer.

Visualizations
Workflow: Solubility & Preparation Logic
This diagram outlines the decision process for preparing the amino acid based on the intended

application.
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Figure 1: Decision matrix for solvent selection and preparation based on synthesis

requirements.

Stability & Storage Cycle
Fmoc amino acids are sensitive to base. This diagram illustrates the safe handling loop.
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Figure 2: Critical handling loop to prevent hydrolysis and degradation of the Fmoc group.

Troubleshooting Common Issues
Issue Cause Solution

Cloudiness in DMF
Moisture contamination or salt

impurities.

Filter solution through 0.45 µm

filter. Ensure DMF is

anhydrous (<0.03% H₂O).

Gelation
High concentration (>0.8 M) or

cold temperature.

Dilute to 0.2 M and gently

warm to 30°C.

Low Coupling Yield
Steric hindrance of Bzl group +

D-configuration.

Use strong activators

(DIC/Oxyma) and double

coupling cycles.

Precipitation on Resin
Aggregation of the peptide

chain.

Switch solvent to NMP or add

chaotropic salts (LiCl) to the

coupling mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Fmoc-O-benzyl-L-homoserine 95% | CAS: 1185841-92-2 | AChemBlock
[achemblock.com]

2. Fmoc-O-benzyl-L-homoserine 95% | CAS: 1185841-92-2 | AChemBlock
[achemblock.com]

To cite this document: BenchChem. [Technical Guide: Fmoc-D-HoSer(Bzl)-OH Solubility &
Handling Profile]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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